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molecular formula C16H26O4Si B8504435 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid CAS No. 565431-94-9

4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid

Cat. No. B8504435
M. Wt: 310.46 g/mol
InChI Key: FNHLDYNTTFUFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07001648B2

Procedure details

To a solution of 1 (10.0 g, 0.05 mmol) and tert-butyldimethylsilyl chloride (17.50 g, 0.11 mmol 1) in anhydrous N,N-dimethylformamide (45 mL) was quickly added imidazole (14.16 g, 0.21 mmol) under argon. After stirring overnight, the reaction mixture was shaken with diethyl ether (100 mL) and water (300 mL). The ether layer was separated and washed with a saturated NaHCO3 solution (100 mL×2) before drying over anhydrous MgSO4. The solvent was evaporated, and the solid residue was purified by flash column chromatography on silica gel with methylene chloride: hexanes (1:1) as the eluent to afford 2 with silyl-protected hydroxyl and carboxyl groups. This compound was dissolved in tetrahydrofuran: methanol (50 mL: 150 mL) followed by stirring with a solution of K2CO3 (5 g, 36.18 mmol) in water (50 mL) for 1 h. The volume of the solution was reduced by 75% via evaporation under reduced pressure. Brine (150 mL; 120 g NaCl in 500 mL H2O) was added to the resultant slurry, and the pH was adjusted to 5.0 with a 1 M KHSO4 solution. The precipitate was collected by filtration and washed with water before drying under vacuum at 60° C. to yield 2 (13.7 g, 87%). 1H NMR (200 MHz, CDCl3): δ 0.06 (s, 6H, —S1—CH3), δ 0.91 (s, 9H,-SiCCH3)δ 2.01 (quintet, 2H, —CH2—), δ 3.81 (t, 2H, —CH2OAr), δ 4.16 (t, 2 H, HOCH2—), δ 6.96 (d, 2H, aromatic ring), δ 8.06 (d, 2H, aromatic ring).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Quantity
14.16 g
Type
reactant
Reaction Step Four
Name
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1.[Si:15](Cl)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16].N1C=CN=C1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O.O1CCCC1.O.CO.C(OCC)C>[Si:15]([O:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCCCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Four
Name
Quantity
14.16 g
Type
reactant
Smiles
N1C=NC=C1
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with a saturated NaHCO3 solution (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the solid residue was purified by flash column chromatography on silica gel with methylene chloride: hexanes (1:1) as the eluent
CUSTOM
Type
CUSTOM
Details
to afford 2 with silyl-protected hydroxyl and carboxyl groups
CUSTOM
Type
CUSTOM
Details
The volume of the solution was reduced by 75% via evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Brine (150 mL; 120 g NaCl in 500 mL H2O) was added to the resultant slurry
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
before drying under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88255.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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